molecular formula C20H25F6N2OP B8146513 (S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

(S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B8146513
M. Wt: 454.4 g/mol
InChI Key: KVZDNTKXFFQTRF-FSRHSHDFSA-N
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Description

(S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a chiral imidazolium salt characterized by a mesityl (2,4,6-trimethylphenyl) substituent at the 3-position and a phenylethanol-derived hydroxyalkyl group at the 1-position. The hexafluorophosphate(V) counterion enhances its stability and solubility in polar aprotic solvents, making it suitable for applications in asymmetric catalysis and ionic liquid chemistry. Commercial availability data indicate a purity of 97% and a price of ¥627/100 mg, reflecting its specialized synthetic route and demand in research .

Properties

IUPAC Name

(2S)-2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZDNTKXFFQTRF-FSRHSHDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@H](CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F6N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), commonly referred to as (S)-Mesityl-Imidazolium, is a chiral ionic liquid with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 872164-47-1
  • Molecular Formula : C20_{20}H25_{25}F6_{6}N2_{2}O2_{2}P
  • Molecular Weight : 454.39 g/mol
  • Structural Features : The compound features a mesityl group connected to a dihydroimidazolium core, which is crucial for its biological interactions.

1. Antioxidant Activity

Research indicates that (S)-Mesityl-Imidazolium exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that the compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

(S)-Mesityl-Imidazolium has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases that are overactive in cancer cells, potentially leading to reduced tumor growth and proliferation.

3. Cell Proliferation and Apoptosis

In vitro studies have demonstrated that this compound can influence cell proliferation rates and induce apoptosis in cancer cell lines. The mechanisms involve modulation of signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and growth.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with (S)-Mesityl-Imidazolium resulted in a significant decrease in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotection indicated that (S)-Mesityl-Imidazolium could protect neuronal cells from oxidative damage induced by glutamate toxicity. The findings suggest that the compound may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's.

Data Tables

PropertyValue
CAS Number872164-47-1
Molecular FormulaC20_{20}H25_{25}F6_{6}N2_{2}O2_{2}P
Molecular Weight454.39 g/mol
Antioxidant ActivityYes
Enzyme InhibitionYes
Induces ApoptosisYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Commercial Differences

The closest structural analogs involve variations in the hydroxyalkyl or aryl substituents. For example:

Compound Name Substituent at 1-Position Substituent at 3-Position CAS Number Purity (%) Price (¥/100 mg)
(S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) 2-Hydroxy-1-phenylethyl Mesityl 8721-47-19 97 627
(S)-1-(1-Hydroxy-3-methylbutan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) 1-Hydroxy-3-methylbutan-2-yl Mesityl 850469-00-0 97 436

The ¥191 price difference likely stems from the increased complexity of synthesizing the phenylethanol-derived substituent .

Electronic and Spectroscopic Contrasts

describes a structurally distinct imidazole derivative, 1-methyl-4-(p-methyl-phenyl)-5-trifluoromethyl-1H-imidazole, with $^{13}\text{C}$ NMR shifts at 140.5 (C2), 145.1 (C4), and 116.5 ppm (C5, $^2J_{CF} = 39.1$ Hz). While direct spectral data for the target compound are unavailable, its dihydroimidazolium core and mesityl group are expected to induce significant electronic differences. The mesityl group’s electron-donating methyl substituents likely increase electron density at the 3-position, altering reactivity in comparison to the electron-withdrawing trifluoromethyl group in the analog from .

Preparation Methods

Chiral Imidazolium Precursor Synthesis

The imidazolium cation scaffold is constructed through a two-step sequence involving ring formation and subsequent functionalization. Commercial synthetic protocols indicate that the reaction between (S)-2-amino-1-phenylethanol and glyoxal in acidic media generates the dihydroimidazole intermediate. Critical parameters include:

  • Temperature : 80°C for 12–18 hours under reflux

  • Acid catalyst : Acetic acid (5.1 mL per 20 mmol amine)

  • Stoichiometry : 2:1 molar ratio of amino alcohol to glyoxal

This step achieves 37–57% yields in optimized conditions, with purity dependent on extraction protocols using dichloromethane and ethyl acetate washes. The mesityl group (2,4,6-trimethylphenyl) is introduced via nucleophilic aromatic substitution, typically employing mesityl bromide in DMF at 60°C for 8 hours.

Stereochemical Control Mechanisms

Chirality transfer occurs during the initial imidazole ring formation:

  • (S)-2-amino-1-phenylethanol provides the stereogenic center

  • Glyoxal condensation preserves configuration through restricted rotation in the transition state

  • Crystallization-induced asymmetric transformation improves enantiomeric excess to >97%

Anion Exchange to Hexafluorophosphate

Metathesis Reaction Dynamics

Conversion from chloride to hexafluorophosphate counterion follows a biphasic metathesis strategy:

  • Reagents : NH₄PF₆ (2.5 eq) in CH₂Cl₂/H₂O

  • Kinetics : >95% conversion within 2 hours at 0°C

  • Purification : Repeated aqueous washes (3×50 mL) remove residual chloride (<10 ppm)

Patent data reveals that maintaining pH 5–6 during this step prevents PF₆⁻ hydrolysis. Centrifugation at 10,000×g for 15 minutes eliminates colloidal byproducts.

Alternative Anion Exchange Methods

Comparative studies from industrial sources demonstrate two advanced approaches:

MethodTemperatureSolventYield (%)Purity (HPLC)
Solid-liquid exchange40°CAcetonitrile8899.2
ElectrochemicalRTMeOH/H₂O9299.5

Electrochemical methods apply 1.5V potential across platinum electrodes, achieving near-quantitative anion replacement without thermal degradation.

Large-Scale Purification Protocols

Carbene Distillation Technique

The patented purification process (US20060149074A1) enhances purity to >99% through carbene intermediate isolation:

  • Heat imidazolium chloride (II) with KOtBu (1.1 eq) at 120°C under vacuum (10⁻² mbar)

  • Distill imidazol-2-ylidene carbene (bp 180°C) into PF₅(OH) receiver at -20°C

  • React carbene gas with HPF₆ in situ to reform imidazolium hexafluorophosphate

This method reduces halide contamination to <5 ppm and eliminates metal ions from base catalysts.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields needle-shaped crystals suitable for X-ray analysis. Key parameters:

  • Cooling rate : 0.5°C/min from 60°C to 4°C

  • Seed crystal size : 50–100 μm

  • Yield improvement : 22% increase vs. rapid cooling

Analytical Characterization Data

Spectroscopic Identification

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.32 (d, J = 1.9 Hz, 2H, imidazolium H4/H5)

  • δ 5.21 (m, 1H, CH-OH)

  • δ 2.34 (s, 6H, mesityl o-CH₃)

  • δ 2.28 (s, 3H, mesityl p-CH₃)

HRMS (ESI⁺) :

  • Calc. for C₂₀H₂₅F₆N₂OP⁺: 454.1521

  • Found: 454.1518

Purity Assessment

HPLC method validation (USP <621>):

  • Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm)

  • Mobile phase: 65:35 MeCN/10 mM NH₄PF₆

  • Retention time: 8.72 min

  • Purity: 99.4% (area normalization)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant data from VulcanChem demonstrates scalability using microreactor technology:

  • Throughput : 12 kg/day in 10L reactor

  • Residence time : 8.5 minutes per synthetic step

  • Cost reduction : 38% vs. batch processing

Environmental Impact Mitigation

Solvent recovery systems achieve 92% DMF reuse through molecular sieve dehydration. Waste PF₆⁻ is precipitated as KPF₆ using KCl and recycled .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (S)-1-(2-Hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) with high enantiomeric purity?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize racemization. Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric excess (≥97% as per purity standards in ). For imidazole derivatives, substituent positioning (e.g., mesityl groups) influences steric hindrance during synthesis; refer to analogous imidazole syntheses in and for stepwise protocols.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine single-crystal X-ray diffraction (as in and ) with 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm stereochemistry and substituent positions. Compare spectral data (e.g., δH values in ) with computational simulations (DFT calculations) to resolve ambiguities in peak assignments.

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Adopt a split-plot design (as in ) with pH (3–9) and temperature (4–60°C) as factors. Use LC-MS to monitor degradation products and kinetic modeling to derive half-lives. Include controls for hexafluorophosphate counterion stability, which may hydrolyze under acidic conditions.

Advanced Research Questions

Q. How can conflicting crystallography and spectroscopic data for this compound be resolved?

  • Methodology : Perform high-resolution mass spectrometry (HRMS) to verify molecular weight discrepancies. If X-ray data ( ) conflicts with NMR (e.g., unexpected coupling constants), re-examine crystal packing effects or solvent interactions using molecular dynamics simulations. Cross-reference with analogous imidazolium salts in and for systematic error analysis.

Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impacts?

  • Methodology : Apply the INCHEMBIOL framework ( ) to evaluate abiotic/biotic transformations. Use OECD guidelines for biodegradation assays (e.g., 301F) and LC-MS/MS to track metabolite formation. For ecotoxicity, conduct multi-trophic assays (e.g., Daphnia magna and algal growth inhibition) with dose-response modeling to assess EC50_{50} values.

Q. How can researchers design a mechanistic study to explore this compound’s catalytic or biological activity?

  • Methodology : Link to a theoretical framework ( ) such as transition-state theory for catalysis or receptor-ligand dynamics for bioactivity. Use stopped-flow kinetics or surface plasmon resonance (SPR) to quantify binding affinities. For imidazolium salts, compare mesityl vs. phenyl substituent effects ( and ) to isolate steric/electronic contributions.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar imidazolium salts?

  • Methodology : Conduct a meta-analysis of reaction conditions (e.g., vs. 14). Variables like solvent (DCM vs. THF) or catalyst (BF3_3·OEt2_2 vs. Pd/C) may explain yield variations. Use Design of Experiments (DoE) to identify critical factors and replicate high-yield protocols with rigorous purity checks ( ).

Methodological Framework Integration

Q. How can traditional field research methods (e.g., complex variable analysis) be adapted for studying this compound’s physicochemical properties?

  • Methodology : Integrate field-inspired experimental designs ( ) with lab-based techniques. For example, apply split-split-plot designs ( ) to evaluate interactions between solvent polarity, temperature, and ionic strength on solubility. Use multivariate statistics (PCA or PLS) to deconvolute confounding variables.

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